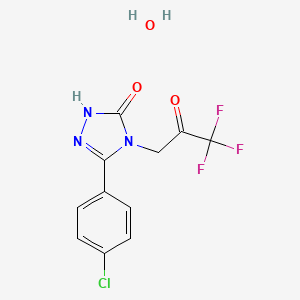
3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the chlorophenyl group: This step may involve nucleophilic substitution reactions using 4-chlorophenyl halides.
Addition of the trifluoro-2-oxopropyl group: This can be done through alkylation reactions using trifluoroacetyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the triazole ring or the chlorophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the trifluoro-2-oxopropyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be investigated for similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly antifungal or anticancer agents.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit the synthesis of essential biomolecules in microorganisms.
Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
3-(4-Chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5(4H)-one hydrate is unique due to the presence of the trifluoro-2-oxopropyl group, which may impart distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C11H9ClF3N3O3 |
|---|---|
Molekulargewicht |
323.65 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-(3,3,3-trifluoro-2-oxopropyl)-1H-1,2,4-triazol-5-one;hydrate |
InChI |
InChI=1S/C11H7ClF3N3O2.H2O/c12-7-3-1-6(2-4-7)9-16-17-10(20)18(9)5-8(19)11(13,14)15;/h1-4H,5H2,(H,17,20);1H2 |
InChI-Schlüssel |
IPMHFSOUSPRTAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2CC(=O)C(F)(F)F)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
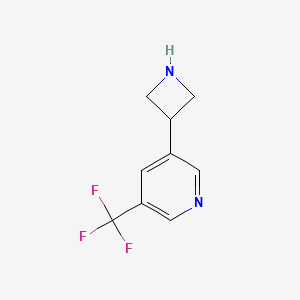
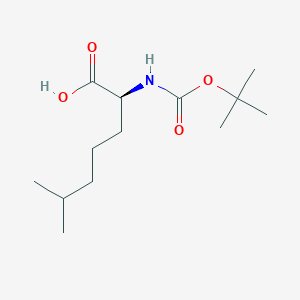
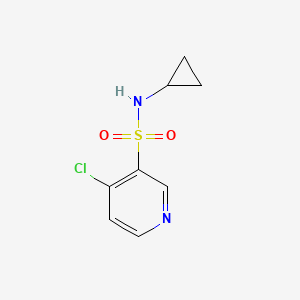
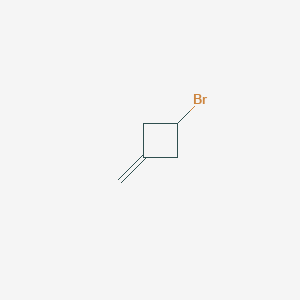
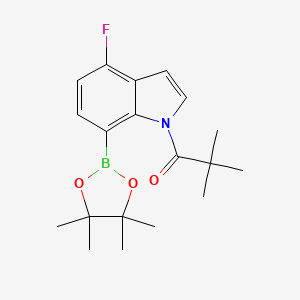
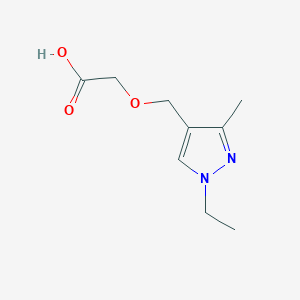
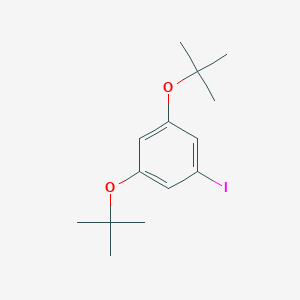
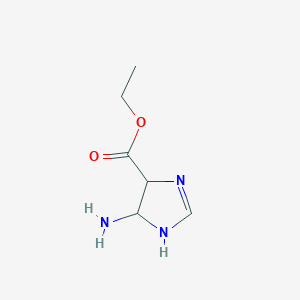
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)

![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
